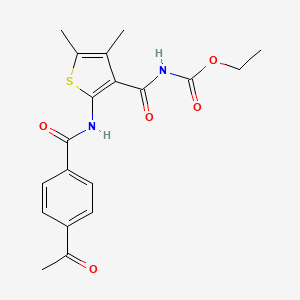

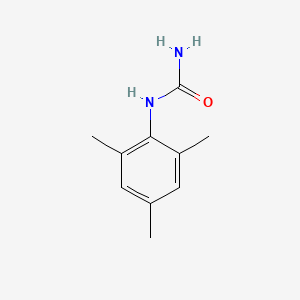

Ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

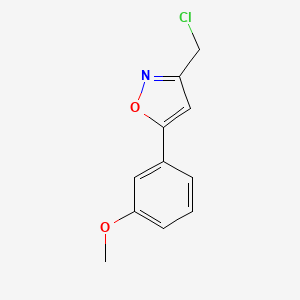

This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests the presence of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a benzamido group, which is a common functional group in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates. The thiophene ring and benzamido group would likely be introduced in earlier steps or through subsequent functional group transformations .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the benzamido group, and the carbamate group. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis

Carbamates, thiophenes, and benzamides can all participate in a variety of chemical reactions. Carbamates can undergo hydrolysis to form alcohols and isocyanates. Thiophenes can undergo electrophilic aromatic substitution reactions similar to those of benzene. Benzamides can participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could make it a potential hydrogen bond donor and acceptor. The aromatic rings could contribute to its lipophilicity .Applications De Recherche Scientifique

Molecular Structure and Hydrogen Bonding

Research on similar compounds has shown that molecules like ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate exhibit a molecular structure stabilized by intramolecular hydrogen bonding. This bonding is crucial for understanding the reactivity and potential applications of these compounds in various fields, including material science and drug design (Dolzhenko et al., 2010).

Carcinogenicity and Environmental Impact

The evaluation of the carcinogenicity of ethyl carbamate (urethane) and its presence in fermented foods and beverages has been a subject of study due to its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Understanding the environmental and health impacts of such compounds is essential for assessing risks and developing safer alternatives (Baan et al., 2007).

Metabolism Studies

Ethyl N,N-dimethylcarbamate's metabolism in rat liver highlights the enzymatic processes that break down carbamate compounds, providing insights into their biological interactions and potential toxicity. Such studies are crucial for drug development and understanding the environmental degradation of carbamate-based pesticides and chemicals (Hodgson & Casida, 1961).

Polymer Science Applications

The miscibility and interaction of polymer blends with carbonyl groups, such as those in ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate, have been studied to understand the hydrogen bonding and miscibility in polymer matrices. This research contributes to developing new materials with tailored properties for various applications, from packaging to biomedical devices (Pehlert et al., 1997).

Antimicrobial and Antioxidant Properties

The synthesis of compounds with structures similar to ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate and their evaluation as antimicrobial and antioxidant agents demonstrates the potential of such chemicals in developing new treatments and preservatives. These studies contribute to the search for novel compounds that can combat microbial resistance and oxidative stress, relevant in pharmaceuticals and food preservation (Raghavendra et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl N-[2-[(4-acetylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-5-26-19(25)21-17(24)15-10(2)12(4)27-18(15)20-16(23)14-8-6-13(7-9-14)11(3)22/h6-9H,5H2,1-4H3,(H,20,23)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSBTOYBWJGZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)

![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)

![3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)

![5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B2859411.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)

![3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2859416.png)